ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a thiophene moiety linked via a ketone-containing ethyl chain to the triazole ring.
The compound’s structural uniqueness lies in the thiophen-3-yl substituent, which distinguishes it from other triazole carboxylates with phenyl, furazan, or pyridyl groups.
Properties
IUPAC Name |
ethyl 1-(2-oxo-2-thiophen-3-ylethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-2-17-11(16)9-5-14(13-12-9)6-10(15)8-3-4-18-7-8/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXCZFDDNCWWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
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Step 1: Synthesis of the Alkyne Intermediate
- The alkyne intermediate can be synthesized by reacting ethyl acetoacetate with propargyl bromide in the presence of a base such as potassium carbonate.
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Step 2: Formation of the Azide Intermediate
- The azide intermediate is prepared by reacting thiophene-3-carboxaldehyde with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
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Step 3: Cycloaddition Reaction
- The alkyne and azide intermediates are then subjected to a copper(I)-catalyzed cycloaddition reaction to form the triazole ring. The reaction is typically carried out in a solvent such as ethanol or water at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or hydrazines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or hydrazides.
Scientific Research Applications
Ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Thiophene vs. Phenyl/Furazan : The thiophene group in the target compound introduces sulfur-based electronic effects (e.g., π-conjugation and polarizability), contrasting with the electron-withdrawing furazan or aromatic phenyl groups in analogs. This may enhance binding to metalloenzymes or alter solubility .
- Ketone vs. Hydroxyl: The ketone group in the target compound (vs.
- Positional Isomerism : The thiophen-3-yl substituent (target) vs. thiophen-2-yl () alters steric and electronic profiles, impacting molecular packing and intermolecular interactions.
Physicochemical Properties
Biological Activity
Ethyl 1-[2-oxo-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate (CAS: 66297-67-4) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS. The compound features a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Inhibition of Thymidylate Synthase : Some triazole derivatives have been identified as thymidylate synthase inhibitors, which play a crucial role in DNA synthesis. For example, compounds with similar structures exhibited IC values ranging from 1.95 to 4.24 µM against thymidylate synthase, outperforming standard drugs like Pemetrexed (IC = 7.26 µM) .
- Cell Line Studies : In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The best-performing compounds achieved IC values lower than those of established chemotherapeutics .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated in various studies.
Key Findings:
- Broad Spectrum Activity : Triazole derivatives have demonstrated significant activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .
- Mechanism of Action : The antimicrobial effect is often attributed to the disruption of cellular processes in bacteria, although specific mechanisms for this compound remain to be fully elucidated.
Research Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
